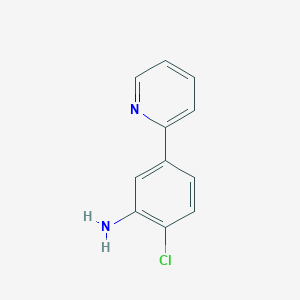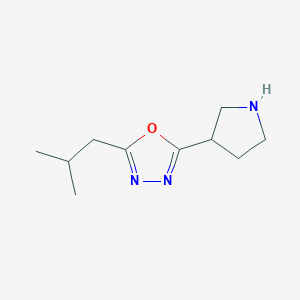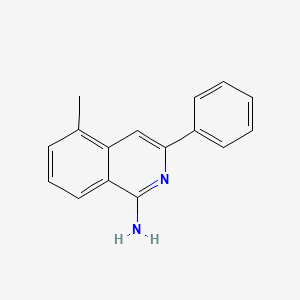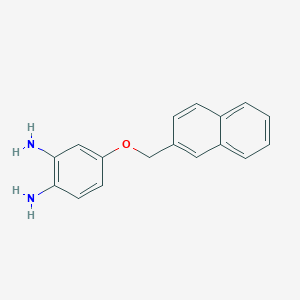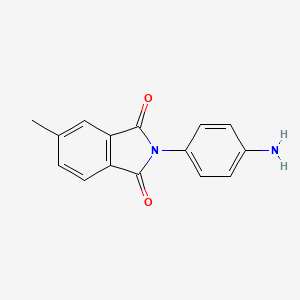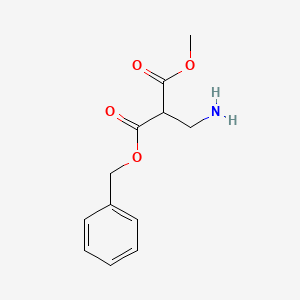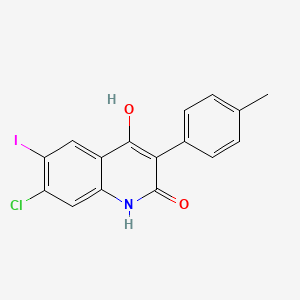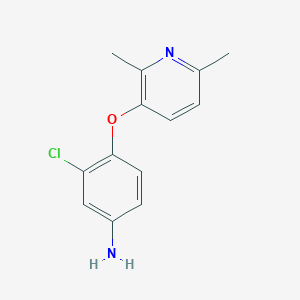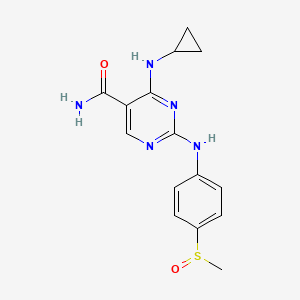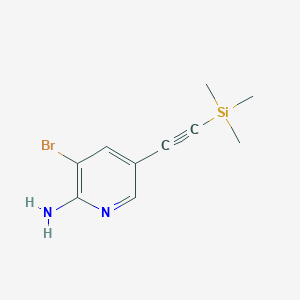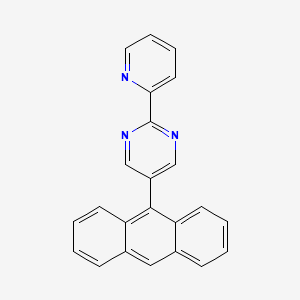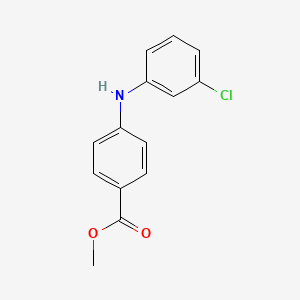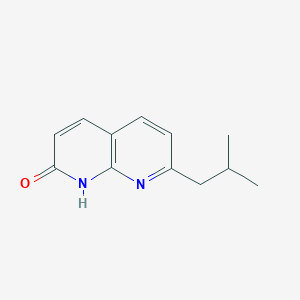
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one: is an organic compound belonging to the naphthyridine family This compound is characterized by a naphthyridine core with a 2-methylpropyl substituent at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloronicotinic acid and 2-methylpropylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the naphthyridine core. This can be achieved using a variety of cyclization agents and conditions.
Substitution: The final step involves the introduction of the 2-methylpropyl group at the 7th position. This can be done using alkylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can yield dihydronaphthyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyridine N-oxides.
Reduction: Dihydronaphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Scientific Research Applications
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA gyrase, thereby exhibiting antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound without the 2-methylpropyl substituent.
2-Methyl-1,8-naphthyridine: A similar compound with a methyl group at the 2nd position.
7-Ethyl-1,8-naphthyridin-2-one: A compound with an ethyl group at the 7th position instead of a 2-methylpropyl group.
Uniqueness
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one is unique due to the presence of the 2-methylpropyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity for certain biological targets compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8(2)7-10-5-3-9-4-6-11(15)14-12(9)13-10/h3-6,8H,7H2,1-2H3,(H,13,14,15) |
InChI Key |
AQZVADXGNIAZGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C=C1)C=CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)
